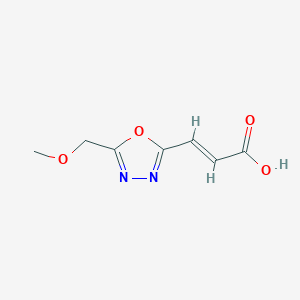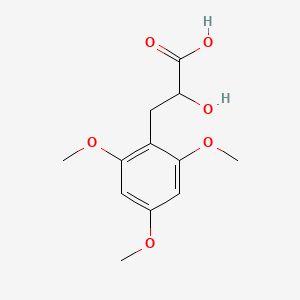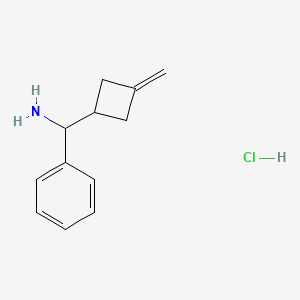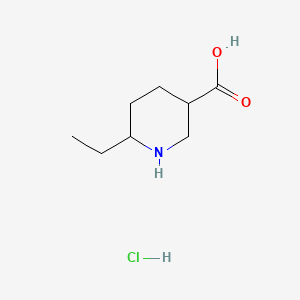![molecular formula C8H15N B13477015 4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)
4,4-Dimethyl-5-azaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-5-azaspiro[2.4]heptane is a heterocyclic compound with a bicyclic structure. It is known for its diverse range of properties and its promising potential in various fields of research and industry. The compound’s unique structure makes it an interesting subject for scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-5-azaspiro[2.4]heptane involves several steps. One common method includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding azine through the Corey–Chaykovsky reaction. In the presence of excess dimethyloxosulfonium methylide, spiro[cyclopropane-1,9′-fluorene] is produced with a yield of 70% . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-5-azaspiro[2.4]heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethyloxosulfonium methylide, olefins, and carbene. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the Corey–Chaykovsky reaction produces spiro[cyclopropane-1,9′-fluorene], while the photochemical reaction with carbene yields spiro cyclopropane .
Aplicaciones Científicas De Investigación
4,4-Dimethyl-5-azaspiro[2.4]heptane has a wide range of scientific research applications. It is used in chemistry for studying the synthesis and reactivity of heterocyclic compounds. In biology, it is investigated for its potential biological activities, including antifungal, antibacterial, and antiviral properties . In medicine, the compound is explored for its potential as a therapeutic agent. Additionally, it has applications in the industry for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4,4-Dimethyl-5-azaspiro[2.4]heptane can be compared with other similar compounds, such as 5-azaspiro[2.4]heptane and 4-azaspiro[2.4]heptane . These compounds share a similar spirocyclic structure but differ in their substituents and specific properties. The presence of the 4,4-dimethyl group in this compound makes it unique and imparts distinct chemical and biological properties.
Conclusion
4,4-Dimethyl-5-azaspiro[24]heptane is a fascinating compound with a wide range of applications in scientific research Its unique structure and diverse properties make it a valuable subject for studies in chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
4,4-dimethyl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H15N/c1-7(2)8(3-4-8)5-6-9-7/h9H,3-6H2,1-2H3 |
Clave InChI |
FOKAKFATPGTCQE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CC2)CCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)

![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)

![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)


![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)



![(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride](/img/structure/B13477018.png)
